molecular formula C30H20F5NO4 B557288 Fmoc-Phe-OPfp CAS No. 86060-92-6

Fmoc-Phe-OPfp

Cat. No. B557288
CAS RN: 86060-92-6
M. Wt: 553.5 g/mol
InChI Key: WKHPSOMXNCTXPK-QFIPXVFZSA-N
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Description

Fmoc-Phe-OPfp, also known as N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester or Fmoc-L-phenylalanine pentafluorophenyl ester, is a phenylalanine derivative . It has an empirical formula of C30H20F5NO4 and a molecular weight of 553.48 .


Synthesis Analysis

This compound is used in the synthesis of peptides using standard Fmoc chemistry . The process involves multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorenylmethoxycarbonyl (Fmoc) group attached to the amino group of phenylalanine, and a pentafluorophenyl (Pfp) ester group attached to the carboxyl group of phenylalanine .


Chemical Reactions Analysis

The Fmoc group in this compound is rapidly removed by base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

This compound has a density of 1.399g/cm3, a boiling point of 674.8ºC at 760 mmHg, and a melting point of 149-151 °C (lit.) . Its molecular formula is C30H20F5NO4 and its molecular weight is 553.47600 .

Scientific Research Applications

  • Synthesis of O-glycopeptides

    Fmoc-Phe-OPfp is used in the high-yield and stereoselective synthesis of O-glycopeptides. This process is rapid and selective, and is now exploited for routine synthesis of these compounds (Gangadhar, Jois, & Balasubramaniam, 2004).

  • Glycopeptide synthesis in solid phase

    It is also instrumental in solid-phase synthesis of glycopeptides, such as in the preparation of Nα-Flourenylmethoxycarbonyl L-asparagine Nβ-glycosides (Ürge et al., 1991).

  • Molecularly imprinted polymers (MIPs)

    In the field of analytical chemistry, this compound and its derivatives are used in studies involving MIPs. These studies aim to understand the adsorption characteristics of different compounds on MIPs (Kim & Guiochon, 2005).

  • Oligosaccharide mimetics

    It plays a role in identifying glycopeptides that mimic the action of oligosaccharides through combinatorial library methodology and high throughput-screening (Hilaire et al., 1998).

  • High-performance liquid chromatography (HPLC)

    this compound is utilized in pre-column derivatization methods for HPLC determination of amino acids in biological materials (Fürst et al., 1990).

  • Multiple-column solid-phase glycopeptide synthesis

    This compound is used in the simultaneous multiple-column synthesis of various O-glycopeptides, highlighting its importance in peptide chemistry (Peters et al., 1991).

  • Synthesis of phosphopeptides

    Its role extends to the synthesis of phosphopeptides, such as in the preparation of an unprotected phosphotyrosine building block for solid-phase synthesis (Krog-Jensen, Christensen, & Meldal, 2004).

  • Self-assembling hydrogels and nanotubes

    Fmoc-Phe derivatives, including this compound, are studied for their self-assembly into hydrogel networks and nanotube structures, which have potential biomedical applications (Rajbhandary, Raymond, & Nilsson, 2017).

Mechanism of Action

Target of Action

Fmoc-Phe-OPfp, also known as N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester, is primarily used in peptide synthesis . Its primary targets are the amino acids that are being linked together to form peptides .

Mode of Action

This compound acts as a protecting group for the amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The this compound plays a crucial role in the biochemical pathway of peptide synthesis . It helps in the formation of amide bonds between amino acids, which is a key step in peptide synthesis . The removal of the Fmoc group under acidic conditions allows for the next amino acid to be added to the growing peptide chain .

Pharmacokinetics

Its properties such as stability, solubility, and reactivity play a crucial role in its effectiveness in peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptides . By protecting the amino group during the synthesis process, it allows for the controlled addition of amino acids to the peptide chain . The removal of the Fmoc group under acidic conditions yields the desired deprotected amines in sufficiently high yield .

Action Environment

The action of this compound is influenced by several environmental factors. The pH of the solution is critical as the Fmoc group is removed under basic conditions . The temperature and solvent used can also affect the efficiency of the peptide synthesis . It is typically stored at a temperature of 2-8°C .

Safety and Hazards

Fmoc-Phe-OPfp may cause skin irritation. In case of contact with skin, wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Future Directions

Future research could focus on improving the predictability and reliability of peptide synthesis using Fmoc-Phe-OPfp. For example, a computational tool named Peptide Synthesis Score (PepSySco) has been developed to predict the likelihood that a peptide will be successfully synthesized based on its amino acid sequence .

Biochemical Analysis

Biochemical Properties

Fmoc-Phe-OPfp plays a significant role in biochemical reactions, particularly in the formation of hydrogels . The Fmoc group, phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions are key factors in the self-assembly of this compound to gel formation . The collective action of different non-covalent interactions, such as van der Waals forces, hydrogen bonding, and π–π stacking, contribute to the formation of the this compound hydrogel .

Cellular Effects

The cellular effects of this compound are primarily observed in its ability to form hydrogels, which are important in biomedical applications . For instance, Fmoc-Phe-Phe dipeptide hydrogels have shown antimicrobial potency, suggesting potential cellular effects in microbial organisms .

Molecular Mechanism

The Fmoc group in this compound is rapidly removed by a base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This mechanism of action is crucial in the process of Fmoc solid-phase peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and plays a role in the formation of hydrogels . Over time, the self-assembling property of this compound contributes to the formation of these hydrogels .

Metabolic Pathways

The Fmoc group is known to be involved in the process of peptide synthesis .

Subcellular Localization

Given its role in peptide synthesis, it may be expected to localize in areas of the cell where such processes occur .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHPSOMXNCTXPK-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369827
Record name Fmoc-Phe-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86060-92-6
Record name Fmoc-Phe-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-L-phenylalanin pentafluorphenyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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